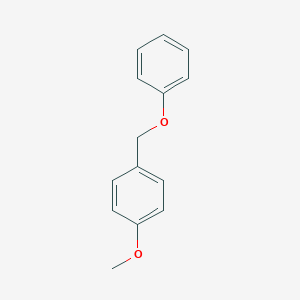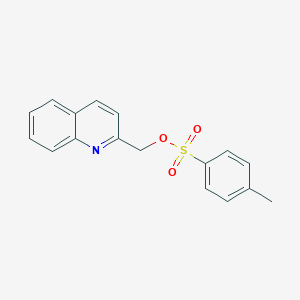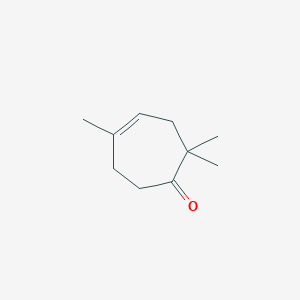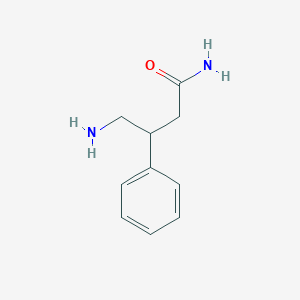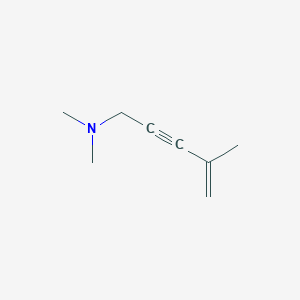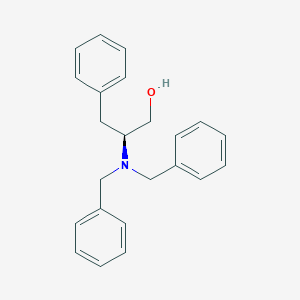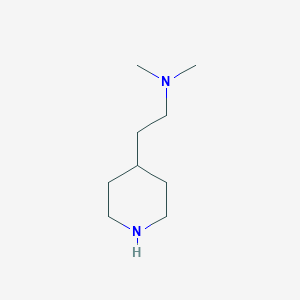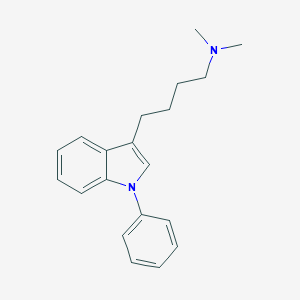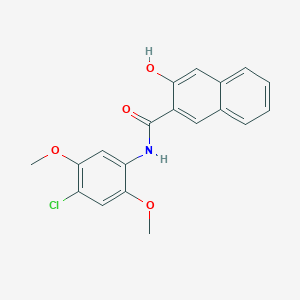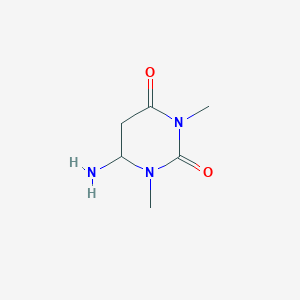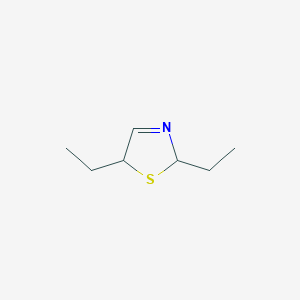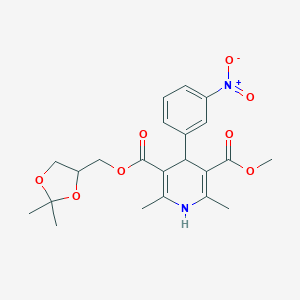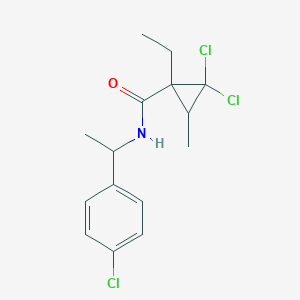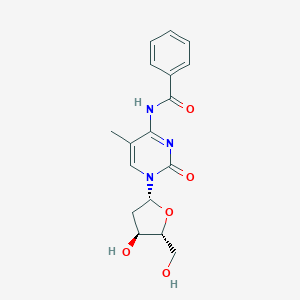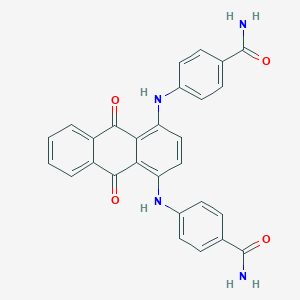
1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone is a synthetic compound that belongs to the class of anthraquinone derivatives. It is also known by the name of DRAQ5 and is extensively used in scientific research applications due to its unique properties. This compound has gained significant attention in the field of biomedical research due to its ability to bind to DNA and act as a fluorescent probe.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone is extensively used in scientific research applications due to its unique fluorescent properties. It is used as a fluorescent probe to label DNA in live cells and tissues. This compound is also used in flow cytometry, confocal microscopy, and fluorescence microscopy to study the dynamics of DNA in real-time. It is also used in high-throughput screening assays to identify potential drug candidates that target DNA.
Wirkmechanismus
1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone binds to the minor groove of DNA and intercalates between the base pairs. This results in a change in the fluorescence properties of the compound, which can be detected using fluorescence microscopy. The binding of 1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone to DNA also affects the conformation and stability of the DNA molecule.
Biochemische Und Physiologische Effekte
The binding of 1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone to DNA can affect the transcription and replication of DNA. It can also induce DNA damage and apoptosis in cells. However, this compound is not toxic to cells at low concentrations and can be used as a non-invasive tool to study the dynamics of DNA in live cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone in lab experiments include its high binding affinity to DNA, its ability to label DNA in live cells and tissues, and its non-toxicity at low concentrations. However, this compound has some limitations, such as its poor solubility in water, its tendency to aggregate in solution, and its sensitivity to light.
Zukünftige Richtungen
There are several future directions for the use of 1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone in scientific research. One potential application is in the development of new drugs that target DNA. This compound can be used in high-throughput screening assays to identify potential drug candidates that bind to DNA. Another potential application is in the study of epigenetics, where this compound can be used to label specific regions of DNA that are involved in gene regulation. Additionally, this compound can be used in the development of new imaging techniques for the detection of DNA in live cells and tissues.
Synthesemethoden
The synthesis of 1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone involves the reaction of 9,10-anthraquinone with aniline and urea in the presence of a catalyst. The reaction proceeds via a condensation reaction between the amine and carbonyl groups of the reactants. The final product is obtained after purification using chromatography techniques.
Eigenschaften
CAS-Nummer |
110927-96-3 |
|---|---|
Produktname |
1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone |
Molekularformel |
C28H20N4O4 |
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
4-[[4-(4-carbamoylanilino)-9,10-dioxoanthracen-1-yl]amino]benzamide |
InChI |
InChI=1S/C28H20N4O4/c29-27(35)15-5-9-17(10-6-15)31-21-13-14-22(32-18-11-7-16(8-12-18)28(30)36)24-23(21)25(33)19-3-1-2-4-20(19)26(24)34/h1-14,31-32H,(H2,29,35)(H2,30,36) |
InChI-Schlüssel |
GUSFDLABRTZGAI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)C(=O)N)NC5=CC=C(C=C5)C(=O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)C(=O)N)NC5=CC=C(C=C5)C(=O)N |
Synonyme |
1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



